molecular formula C8H10O B121312 2,6-Dimethylphenol CAS No. 576-26-1

2,6-Dimethylphenol

Cat. No. B121312
CAS RN: 576-26-1
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor . It belongs to the class of phenols and is commonly present in cigarette smoke. It is a major toxic compound related to environmental and health issues .


Synthesis Analysis

The synthesis of 2,6-Dimethylphenol from phenol and methanol in a fluidized bed of iron-chromium catalyst has been studied . The process of phenol methylation in the gas phase is strongly exothermic. The synthesis of 2,6-Dimethylphenol over the iron-chromium catalyst is characterized by more than 90% degree of phenol conversion .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethylphenol is C8H10O . The InChI representation is InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 . The Canonical SMILES representation is CC1=C(C(=CC=C1)C)O .


Chemical Reactions Analysis

2,6-Dimethylphenol is a product of phenol methylation, which is especially important for the plastics industry . It reacts with ammonia to give 2,6-dimethylaniline .


Physical And Chemical Properties Analysis

2,6-Dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor . It is soluble in alcohol, ether, chloroform, benzene, and alkali solution, and slightly soluble in water . The molecular weight is 122.16 g/mol .

Scientific Research Applications

Synthesis of High-Performance Polymers

2,6-Dimethylphenol: is utilized in the synthesis of poly(phenylene ether) polymers, which are known for their high thermal stability and mechanical properties . These polymers are used in engineering plastics due to their excellent dimensional stability, low water uptake, and low dielectric characteristics.

Antioxidant Compounds

Due to the phenol moiety in its structure, 2,6-Dimethylphenol is used in creating antioxidant compounds. These antioxidants are crucial in preventing oxidative degradation in various materials, enhancing their longevity and performance .

Supercritical Water Oxidation

2,6-Dimethylphenol: has been studied in supercritical water oxidation processes for the effective removal of toxic and carcinogenic pollutants from wastewater. This method is particularly useful for decomposing aromatic compounds that are otherwise difficult to eliminate .

Copolymerization Agent

The compound serves as a copolymerization agent, especially in creating copolymers with 2,5-Dimethylphenol . This results in polymers with improved thermal air stability and mechanical properties compared to conventional polymers .

UV Radiation Stability Improvement

2,6-Dimethylphenol: derivatives are investigated for their potential to improve the ultraviolet radiation stability of polymers. This is crucial for materials exposed to sunlight, preventing yellowing and degradation .

Environmental Remediation

Research into the environmental applications of 2,6-Dimethylphenol includes its role in the degradation of environmental pollutants. Its efficacy in breaking down complex organic molecules makes it valuable in environmental clean-up efforts .

Polymer End Group Modification

The compound is also used in the endcapping reactions of polymers to modify their end groups. This can lead to polymers with higher thermal stability under air, which is significant for materials used in high-temperature environments .

Plastic Blending

2,6-Dimethylphenol: is involved in the blending process with other plastics, such as polystyrene, to adjust properties like the glass transition temperature, which is essential for injection molding processes .

Safety And Hazards

2,6-Dimethylphenol is considered hazardous. It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys . It is combustible . Safety measures include keeping away from open flames, hot surfaces, and sources of ignition. It is recommended to take precautionary measures against static discharge and to immediately change contaminated clothing .

properties

IUPAC Name

2,6-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
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InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)O
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Molecular Formula

C8H10O
Record name 2,6-DIMETHYLPHENOL
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Related CAS

25134-01-4
Record name 2,6-Xylenol homopolymer
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DSSTOX Substance ID

DTXSID9024063
Record name 2,6-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol)
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.27 [mmHg], 0.274 mm Hg @ 25 °C
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Product Name

2,6-Dimethylphenol

Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

CAS RN

576-26-1, 25134-01-4
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Melting Point

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C
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Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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Synthesis routes and methods III

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
[Compound]
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
catalyst
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

3,4-dimethylphenol; 3,5-dimethylphenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylphenol
Reactant of Route 2
2,6-Dimethylphenol
Reactant of Route 3
2,6-Dimethylphenol
Reactant of Route 4
2,6-Dimethylphenol
Reactant of Route 5
2,6-Dimethylphenol
Reactant of Route 6
2,6-Dimethylphenol

Q & A

Q1: What is the molecular formula and weight of 2,6-Dimethylphenol?

A1: 2,6-Dimethylphenol has a molecular formula of C8H10O and a molecular weight of 122.16 g/mol.

Q2: Is there any spectroscopic data available for 2,6-Dimethylphenol?

A2: Yes, several studies have utilized spectroscopic techniques to analyze 2,6-Dimethylphenol. These techniques include infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] []

Q3: Is 2,6-Dimethylphenol compatible with polymer materials?

A3: Yes, 2,6-Dimethylphenol is a key monomer in synthesizing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering plastic. [] []

Q4: What is the thermal stability of cured resins containing 2,6-Dimethylphenol?

A4: Cured resins derived from 2,6-Dimethylphenol exhibit notable thermal stability. For example, a 2,6-dimethylphenol-dipentene dicyanate ester showed a 5% weight loss temperature of 429°C and a char yield of 17.64% during thermogravimetric analysis. []

Q5: Can 2,6-Dimethylphenol be synthesized using a catalyst?

A5: Yes, 2,6-Dimethylphenol can be synthesized through the methylation of phenol or o-cresol using various catalysts, including iron-chromium, manganese oxide, and magnesium oxide-supported chromium oxide catalysts. [] [] []

Q6: What role does 2,6-Dimethylphenol play in oxidative coupling reactions?

A6: 2,6-Dimethylphenol serves as a model substrate for investigating oxidative coupling reactions, particularly in the presence of copper-based catalysts. Research suggests its oligomers exhibit higher reactivity compared to the monomer in these reactions. []

Q7: Are there specific catalysts that improve the selectivity towards 2,6-Dimethylphenol during synthesis?

A7: Yes, research suggests that alkaline Fe/Mg/Sb composite oxide catalysts exhibit high ortho-selectivity during the synthesis of 2,6-Dimethylphenol from phenol and methanol, minimizing the formation of unwanted isomers like m-cresol. []

Q8: Have there been any computational studies on 2,6-Dimethylphenol and its derivatives?

A8: Yes, ab initio calculations have been performed on 2,6-Dimethylphenol and its dimer, 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol, to investigate the mechanism of copper-catalyzed oxidative phenol coupling. These studies provided insights into the role of the phenoxonium cation in the reaction pathway. []

Q9: How do substituents on the phenol ring affect the reactivity of 2,6-Dimethylphenol derivatives in oxidative coupling?

A9: Studies on the heterogeneous oxidation of substituted phenols, including 2,6-Dimethylphenol, show that substituents, particularly at the para position, significantly influence the reactivity and the formation of secondary radicals during the reaction. For instance, the bromine atom in 4-bromo-2,6-dimethylphenol is more easily displaced than the hydrogen atom in the para position of 2,6-Dimethylphenol. []

Q10: How do structural modifications of 2,6-Dimethylphenol impact its antioxidant properties?

A10: The addition of substituents to the phenol ring can significantly impact the antioxidant properties of 2,6-Dimethylphenol. For instance, the introduction of a methoxy group at the 3-position of 2,6-Dimethylphenol has been shown to slightly increase the O-H bond dissociation energy and decrease the ionization potential, influencing its reactivity in hydrogen atom transfer reactions. []

Q11: What analytical methods are used to quantify 2,6-Dimethylphenol?

A11: Various analytical techniques have been employed for the detection and quantification of 2,6-Dimethylphenol. Gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) with ultraviolet absorbance detection are commonly used methods. [] Other methods include spectrofluorometry, leveraging the fluorescent properties of intermediates formed during photodegradation. []

Q12: Can 2,6-Dimethylphenol be analyzed alongside other phenolic compounds?

A12: Yes, high-performance chromatographic methods have been developed to simultaneously quantify 2,6-Dimethylphenol and other disinfectants like chlorine dioxide and hypochlorous acid. These methods exploit the distinct reactivity of these compounds with 2,6-Dimethylphenol in the presence of iodine ions, enabling their simultaneous analysis. []

Q13: How do helophytes interact with 2,6-Dimethylphenol in the environment?

A13: Research suggests that helophytes, specifically species like Carex gracilis and Juncus effusus, can enhance the removal of 2,6-Dimethylphenol from the environment. This removal is attributed to the activity of bacteria present in the rhizosphere of these plants. Interestingly, the plants themselves showed tolerance and even enhanced growth in the presence of specific concentrations of 2,6-Dimethylphenol, indicating a potential for phytoremediation applications. [] []

Q14: Is 2,6-Dimethylphenol considered an environmental pollutant?

A14: While 2,6-Dimethylphenol has industrial applications, its presence in the environment, especially in water sources, can raise concerns. Studies have focused on its degradation using advanced oxidation processes like Fenton (H2O2/Fe2+) and photo-Fenton (H2O2/Fe2+/UV) to understand its fate and potential risks. []

Q15: Are there alternative compounds to 2,6-Dimethylphenol in the synthesis of poly(phenylene oxide)?

A15: Yes, while 2,6-Dimethylphenol is widely used, other monomers, like 2-allyl-6-methylphenol, can be copolymerized with it to produce PPO with tailored properties. This highlights the versatility of the oxidative coupling polymerization process in generating polymers with specific characteristics. []

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